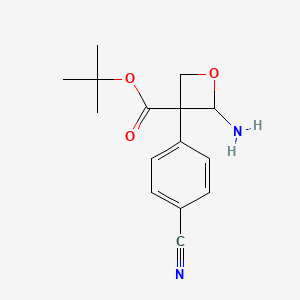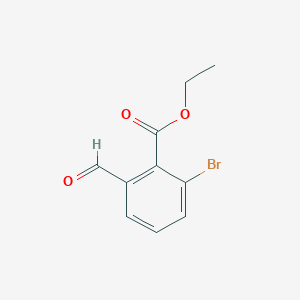![molecular formula C11H22ClNO B13930075 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigid and stable structures, which make them valuable in various fields of chemistry and biology. This compound, in particular, has shown promise in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a key synthetic route. Optimization of reaction conditions and the use of cost-effective catalysts are essential for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
8,8-Dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications. It has been studied for its potential antituberculosis activity, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, this compound has shown promise in asymmetric catalysis, luminescent materials, pesticides, and polymer adhesives .
Mécanisme D'action
The mechanism of action of 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s rigid and stable structure allows it to effectively bind to its targets and exert its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride include 3-oxa-9-azaspiro[5.5]undecane hydrochloride and 2-oxa-9-azaspiro[5.5]undecane hydrochloride . These compounds share the spirocyclic scaffold but differ in their substituents and specific biological activities.
Uniqueness: What sets this compound apart is its unique combination of structural rigidity and biological activity. Its ability to inhibit the MmpL3 protein makes it a promising candidate for antituberculosis drug development . Additionally, its applications in various fields of chemistry and industry highlight its versatility and potential for further research.
Propriétés
Formule moléculaire |
C11H22ClNO |
|---|---|
Poids moléculaire |
219.75 g/mol |
Nom IUPAC |
10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11;/h12H,3-9H2,1-2H3;1H |
Clé InChI |
FRLKIRSMXDLRQD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CCCNC2)CCO1)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


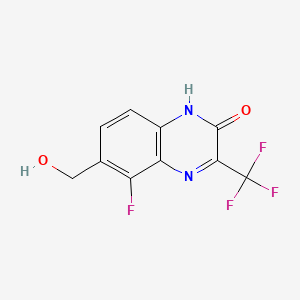
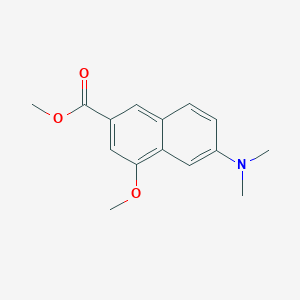
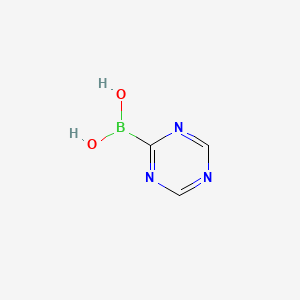
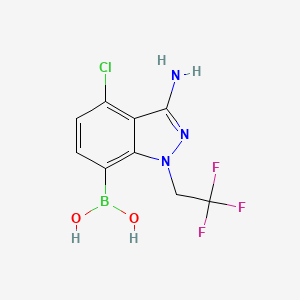
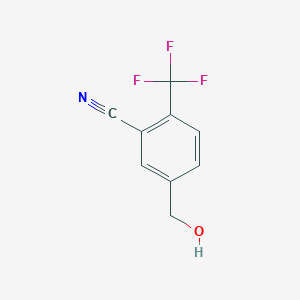
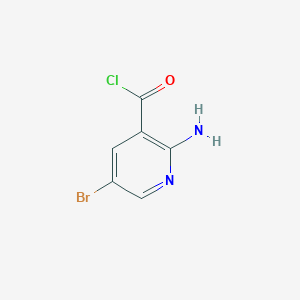
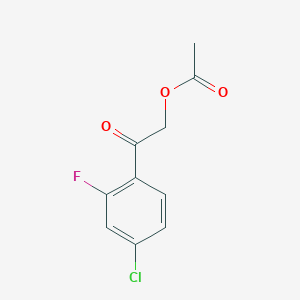
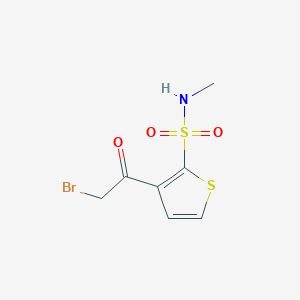

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)

